molecular formula C18H21F2N3O2S B2963998 2-(benzylsulfanyl)-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide CAS No. 2034517-85-4

2-(benzylsulfanyl)-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No.: B2963998
CAS No.: 2034517-85-4
M. Wt: 381.44
InChI Key: WDVNWTYQZQFQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a benzylsulfanyl group linked to an acetamide backbone, with a 1,2,4-oxadiazole ring substituted at position 3 by a 4,4-difluorocyclohexyl moiety. The 1,2,4-oxadiazole scaffold is electron-deficient, enhancing metabolic stability and enabling π-π interactions in biological targets .

Properties

IUPAC Name

2-benzylsulfanyl-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O2S/c19-18(20)8-6-14(7-9-18)17-22-16(25-23-17)10-21-15(24)12-26-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVNWTYQZQFQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)CSCC3=CC=CC=C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Difluorocyclohexyl Group: This step involves the reaction of cyclohexyl derivatives with fluorinating agents to introduce the difluoro groups.

    Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions involving benzyl halides and thiolates.

    Final Coupling: The final step involves coupling the synthesized intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Benzyl halides, thiolates.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a complex organic compound featuring a benzylsulfanyl group, a difluorocyclohexyl group, and an oxadiazole ring. This compound is intended for research purposes only and is not meant for human or veterinary use.

Properties

The properties of this compound are:

  • IUPAC Name: 2-benzylsulfanyl-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
  • Molecular Formula: C18H21F2N3O2S
  • Molecular Weight: 381.4 g/mol
  • Canonical SMILES: C1CC(CCC1C2=NOC(=N2)CNC(=O)CSCC3=CC=CC=C3)(F)F
  • InChI: InChI=1S/C18H21F2N3O2S/c19-18(20)8-6-14(7-9-18)17-22-16(25-23-17)10-21-15(24)12-26-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,21,24)
  • InChI Key: WDVNWTYQZQFQPY-UHFFFAOYSA-N

Potential Applications

While the provided search results do not specify the exact applications of this compound, the presence of key structural features suggests its potential use in medicinal chemistry and materials science.

  • Medicinal Chemistry: The oxadiazole ring is a versatile pharmacophore that has been used to develop a variety of bioactive molecules. The difluorocyclohexyl group can enhance the compound's chemical stability and biological activity. The benzylsulfanyl group may also contribute to its overall stability and bioavailability.

Here are some potential applications based on similar compounds and related research:

  • Antibacterial Materials: Research in antibacterial polymeric systems highlights the potential for creating responsive, customized bactericidal materials for the medical industry .
  • GPCR Profiling: Multi-task models are being developed for profiling G protein-coupled receptors (GPCRs) for agonist and antagonist activity, suggesting a role for compounds like this in receptor-based drug discovery .
  • IDH1/2 Mutant Cancer Treatment: Other research explores methods of treating cancer characterized by a mutant allele of IDH1/2 . Although this specific compound isn't mentioned, the general approach indicates a potential area of application.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The difluorocyclohexyl group can enhance the compound’s binding affinity and specificity, while the benzylsulfanyl group may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Trends

  • Fluorine Substitution: The 4,4-difluorocyclohexyl group in the target compound likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogues (e.g., furyl or benzyl derivatives) .
  • Sulfanyl Linkers : Benzylsulfanyl groups may offer balanced solubility and membrane permeability, whereas smaller substituents (e.g., fluorophenyl) could reduce steric hindrance .

Research Implications and Gaps

  • Contradictions : While highlights anti-exudative activity in triazole-acetamides, the target compound’s oxadiazole core may shift activity toward kinase or protease inhibition .

Biological Activity

The compound 2-(benzylsulfanyl)-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that demonstrate its efficacy and safety.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Benzylsulfanyl Group: Imparts lipophilicity and may enhance membrane permeability.
  • Oxadiazole Moiety: Known for various biological activities, including antimicrobial and anticancer effects.
  • Acetamide Backbone: Common in pharmaceuticals for its stability and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities. The following table summarizes the expected activities based on structural analogs:

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine production in vitro
Enzyme InhibitionPotential inhibitor of specific kinases
  • Inhibition of Cellular Pathways: The oxadiazole ring may interfere with cellular signaling pathways, particularly those involved in cancer progression.
  • Membrane Interaction: The benzylsulfanyl group enhances the compound's ability to penetrate cell membranes, facilitating its action at the target site.
  • Reactive Oxygen Species (ROS) Modulation: Some studies suggest that similar compounds can modulate ROS levels, influencing cell survival and death pathways.

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of a structurally related compound in human breast cancer cell lines. Results indicated that treatment led to a significant reduction in cell viability, with mechanisms involving apoptosis induction through caspase activation.

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate efficacy compared to standard antibiotics.

Safety and Toxicity Profile

Toxicological assessments are crucial for understanding the safety profile of new compounds. The following points summarize findings related to toxicity:

  • Acute Toxicity: Initial studies indicate low acute toxicity in rodent models at doses up to 2000 mg/kg.
  • Chronic Exposure Effects: Long-term studies are needed to assess potential organ-specific toxicity; however, preliminary data suggest no significant adverse effects on liver or kidney functions.

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